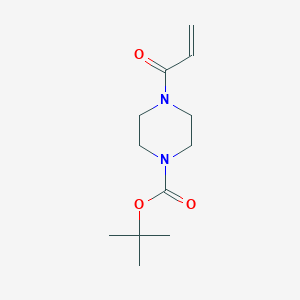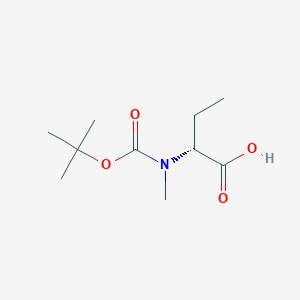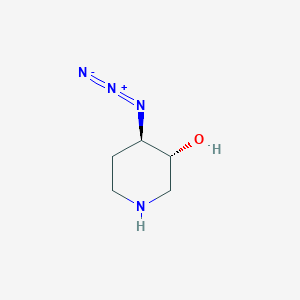
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine
Übersicht
Beschreibung
3-Chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine (3C6IDMP) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a member of the pyridazinone class of compounds, which are known for their ability to act as pro-drugs and as inhibitors of certain enzymes. 3C6IDMP has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been studied for its potential use as a tool for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
- The compound exhibits notable inhibitory effects on yeast α-glucosidase, with specific derivatives showing potent inhibition. This suggests potential applications in studying enzyme functions and drug development (Chaudhry et al., 2017).
Anticancer Activity
- Derivatives of this compound have been synthesized and evaluated for cytotoxicity against human cancer cell lines. These findings highlight the compound's potential use in cancer research, particularly in developing new anticancer agents (Balewski et al., 2020).
Molecular Structure and Synthesis
- Research has been conducted on the synthesis and structural analysis of derivatives, indicating the compound's utility in the field of organic chemistry and materials science (Kozachenko et al., 2009).
Biological Evaluation
- Studies have included the synthesis and biological evaluation of related compounds, providing insights into the biologically active properties of these molecules (Bussolari et al., 1993).
Polymer Chemistry Applications
- The compound has been used in the synthesis of novel polymers, demonstrating its utility in developing new materials with potential applications in various industries (Ghaemy & Alizadeh, 2009).
Corrosion Inhibition
- It has been studied for its potential as a corrosion inhibitor, particularly for protecting mild steel in acidic environments. This research could have practical applications in the field of materials science and engineering (Olasunkanmi et al., 2018).
Synthetic Chemistry
- The compound has been involved in studies focusing on synthetic chemistry, demonstrating its versatility in the synthesis of various heterocyclic compounds (Chen & Panzica, 1981).
Antimicrobial Activity
- Derivatives have been evaluated for antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Rekha et al., 2019).
Pharmaceutical Research
- The compound has been used in pharmaceutical research, particularly in studying its effects on various enzyme systems and its potential use in treating diseases like breast cancer (Bandoh et al., 1995).
Eigenschaften
IUPAC Name |
3-chloro-6-imidazol-1-yl-4,5-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-7(2)9(13-12-8(6)10)14-4-3-11-5-14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLDNKLJCZRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1N2C=CN=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)












